
N,N-diethyloctadec-9-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyloctadec-9-en-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a long hydrocarbon chain with a double bond at the 9th position and a diethylamine group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethyloctadec-9-en-1-amine involves the reductive amination of octadec-9-en-1-al with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of diethylamine with octadec-9-en-1-bromide under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, where the aldehyde and amine are reacted in the presence of a suitable catalyst and reducing agent to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-diethyloctadec-9-en-1-amine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amines, where the double bond is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amines: From reduction reactions.
Various Substituted Amines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: N,N-diethyloctadec-9-en-1-amine is used in the synthesis of surfactants due to its amphiphilic nature.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Antimicrobial Agents: The compound has been studied for its potential antimicrobial properties, particularly against certain bacterial strains.
Medicine:
Drug Development: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.
Industry:
Lubricants: It is used in the formulation of lubricants due to its long hydrocarbon chain, which provides excellent lubrication properties.
Cosmetics: The compound is also used in cosmetic formulations for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N,N-diethyloctadec-9-en-1-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
N,N-diethyloctadec-9-en-1-amine: Similar in structure but with different alkyl groups.
N,N-dimethyloctadec-9-en-1-amine: Contains methyl groups instead of ethyl groups.
N,N-diethylhexadec-9-en-1-amine: Has a shorter hydrocarbon chain.
Uniqueness: this compound is unique due to its specific combination of a long hydrocarbon chain with a double bond and a diethylamine group, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
30339-26-5 |
|---|---|
Molekularformel |
C22H45N |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
N,N-diethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C22H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(5-2)6-3/h13-14H,4-12,15-22H2,1-3H3 |
InChI-Schlüssel |
CWEGOSBBFLRMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


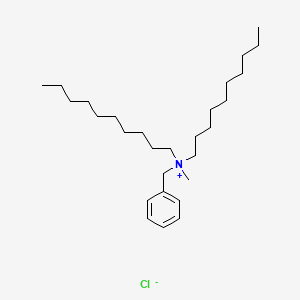
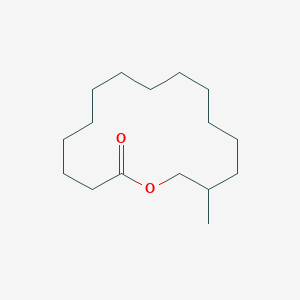
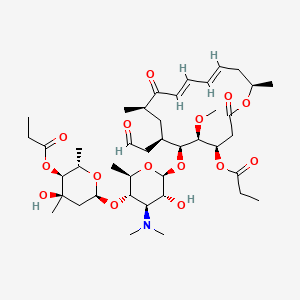
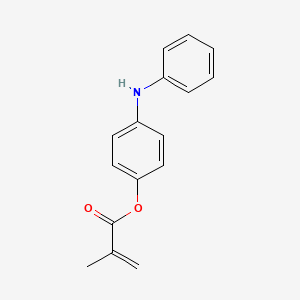
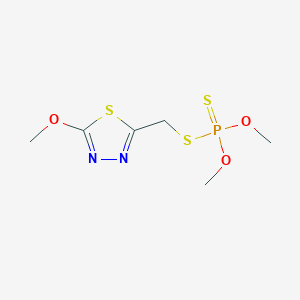
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

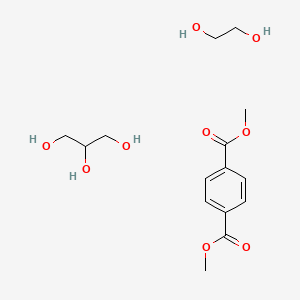
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)

![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
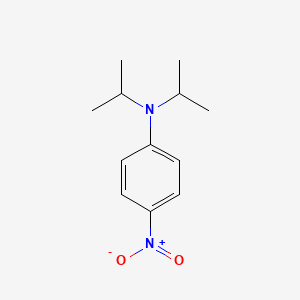
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
